molecular formula C14H17IN2 B12537961 1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl- CAS No. 651738-66-8

1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl-

Cat. No.: B12537961
CAS No.: 651738-66-8
M. Wt: 340.20 g/mol
InChI Key: JOTWSEMHGDSWTG-UHFFFAOYSA-N
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Description

1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C14H18IN2 It is a derivative of 1,8-naphthalenediamine, where two iodine atoms and four methyl groups are attached to the nitrogen atoms

Preparation Methods

The synthesis of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-naphthalenediamine followed by methylation. The reaction conditions often require the use of iodine and methylating agents such as methyl iodide or dimethyl sulfate. The process can be carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organometallic reagents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, gene expression, and enzyme activity .

Comparison with Similar Compounds

1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- can be compared with other similar compounds, such as:

    1,8-Bis(dimethylamino)naphthalene:

    1,8-Diazabicyclo[5.4.0]undec-7-ene: Another strong base with a bicyclic structure, used in organic synthesis.

    1,8-Bis(tetramethylguanidino)naphthalene: A derivative with guanidine groups, known for its strong basicity and unique reactivity.

The uniqueness of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- lies in its combination of iodine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

651738-66-8

Molecular Formula

C14H17IN2

Molecular Weight

340.20 g/mol

IUPAC Name

2-iodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine

InChI

InChI=1S/C14H17IN2/c1-16(2)12-7-5-6-10-8-9-11(15)14(13(10)12)17(3)4/h5-9H,1-4H3

InChI Key

JOTWSEMHGDSWTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=C(C=C2)I)N(C)C

Origin of Product

United States

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